![molecular formula C16H11FN2O2 B6577781 N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide CAS No. 313966-56-2](/img/structure/B6577781.png)
N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide
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Overview
Description
N-(3-Fluorophenyl)-2-imino-2H-chromene-3-carboxamide (or FICC) is a compound with a variety of applications in scientific research. It is a synthetic compound that has been used in numerous experiments and studies due to its unique properties. FICC is a heterocyclic compound, meaning it contains both carbon and nitrogen atoms in its structure, and is composed of a benzene ring, an imino group, and a carboxamide group. It is a colorless solid at room temperature, and has a molecular weight of 247.25 g/mol.
Scientific Research Applications
FICC has been used in a variety of scientific research applications. It has been used in studies of the structure and function of proteins and enzymes, as well as in studies of the structure and function of DNA and RNA. It has also been used in studies of the pharmacology of drugs, and in studies of the effects of environmental pollutants on cells and organisms. Additionally, FICC has been used in studies of the mechanisms of action of various drugs, and in studies of the mechanisms of action of various hormones.
Mechanism of Action
Target of Action
It is known that many indole derivatives, which share a similar structure, bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Biochemical Pathways
Indole derivatives are known to influence a variety of biological pathways . The downstream effects of these pathway alterations would depend on the specific targets and pathways involved.
Advantages and Limitations for Lab Experiments
FICC has a number of advantages and limitations when used in laboratory experiments. One advantage is that it is relatively easy to synthesize in the laboratory. Additionally, FICC is relatively stable, meaning it can be stored and used for a long period of time. A limitation of FICC is that it is not soluble in water, meaning it must be dissolved in an organic solvent before it can be used in experiments.
Future Directions
There are a number of potential future directions for research using FICC. One potential direction is to further study the biochemical and physiological effects of FICC. Additionally, further research could be conducted to better understand the mechanisms of action of FICC. Additionally, further research could be conducted to better understand the interactions between FICC and various proteins, enzymes, drugs, and hormones. Finally, further research could be conducted to develop new methods for synthesizing FICC in the laboratory.
Synthesis Methods
FICC can be synthesized by a variety of methods, including the Vilsmeier-Haack reaction and the Knoevenagel condensation. The Vilsmeier-Haack reaction involves the reaction of a halogenated aryl compound with phosphorus oxychloride, followed by a reaction with an amine. This method has been used to synthesize FICC in a laboratory setting. The Knoevenagel condensation involves the reaction of an aldehyde or ketone with an amine in the presence of an acid catalyst. This method has also been used to synthesize FICC in a laboratory setting.
properties
IUPAC Name |
N-(3-fluorophenyl)-2-iminochromene-3-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11FN2O2/c17-11-5-3-6-12(9-11)19-16(20)13-8-10-4-1-2-7-14(10)21-15(13)18/h1-9,18H,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMDHSZZXASPFJD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C(=N)O2)C(=O)NC3=CC(=CC=C3)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
0.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49668697 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(3-fluorophenyl)-2-imino-2H-chromene-3-carboxamide |
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